2-(Ethylthio)naphthalene

Description

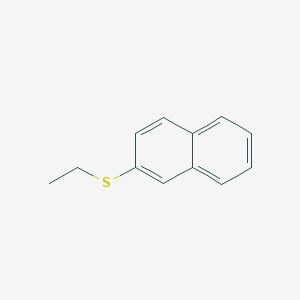

2-(Ethylthio)naphthalene (CAS 939-27-5) is a naphthalene derivative with an ethylthio (-S-CH₂CH₃) substituent at the 2-position. Its molecular formula is C₁₂H₁₂, and it has a molecular weight of 156.22 g/mol . The compound’s IUPAC name is 2-(ethylsulfanyl)naphthalene, and its structure features a sulfur atom bridging the ethyl group and the naphthalene ring.

Limited toxicological data are available for this compound, but related naphthalene derivatives (e.g., 2-methylnaphthalene) have been studied extensively for environmental and health impacts .

Properties

IUPAC Name |

2-ethylsulfanylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMUSHZWXRIQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)naphthalene typically involves the introduction of an ethylthio group to the naphthalene ring. One common method is the nucleophilic substitution reaction, where naphthalene is reacted with an ethylthiolating agent under specific conditions. For example, naphthalene can be treated with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)naphthalene can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the ethylthio group, reverting to naphthalene.

Substitution: Electrophilic aromatic substitution reactions can occur at other positions on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions to oxidize the ethylthio group.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Substitution: Common electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Naphthalene.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-(Ethylthio)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)naphthalene involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The compound can also interact with biological molecules through sulfur bonding, potentially affecting enzyme activity or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-(ethylthio)naphthalene with four analogs differing in substituent type and position:

Key Observations :

- Polarity : Sulfur-containing derivatives (ethylthio, methylthio) exhibit higher polarity than alkyl-substituted analogs (methyl, ethenyl), influencing solubility and chromatographic behavior.

- Reactivity : The ethylthio group participates in nucleophilic substitution and oxidation reactions, while ethenyl and difluoroethyl groups enable cycloaddition or fluorination pathways .

Antioxidant Activity

For example:

- DPPH Radical Scavenging : Benzohydrazone derivatives with ethylthio groups showed IC₅₀ values as low as 0.69 μg/mL, outperforming ascorbic acid (IC₅₀ = 2.52 μg/mL) .

- FRAP Assay : These compounds also exhibited high iron-reducing capacity (up to 8966.7 μM/100g), attributed to electron-donating substituents like methoxy groups .

In contrast, alkyl-substituted naphthalenes (e.g., 2-methylnaphthalene) lack significant antioxidant activity due to the absence of redox-active functional groups.

Toxicity

- This compound: No specific toxicity data available. However, naphthalene derivatives with sulfur substituents may pose risks similar to thiophenols, which can cause oxidative stress in biological systems .

- 2-Methylnaphthalene : Classified as a low-toxicity compound but may cause respiratory irritation upon inhalation and hepatic effects at high doses .

- 2-Ethenylnaphthalene: Limited data, but vinyl-substituted aromatics are generally reactive and may form DNA adducts .

Biological Activity

2-(Ethylthio)naphthalene is a sulfur-containing aromatic compound derived from naphthalene, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12S

- Molecular Weight : 200.29 g/mol

- Structure : The compound features a naphthalene ring substituted with an ethylthio group, influencing its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that sulfur-containing compounds like this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent antiproliferative effects in various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This is akin to the action of established chemotherapeutic agents such as vincristine and paclitaxel, which target tubulin polymerization.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Compounds with ethylthio substitutions often demonstrate enhanced electron-donating abilities, contributing to their antioxidant capacity.

- Research Findings : In vitro studies have shown that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models.

Study 1: Antiproliferative Effects on Breast Cancer Cells

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated:

- IC50 Value : Approximately 20 µM, indicating significant antiproliferative activity.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G2/M phase arrest in cancer cells.

Study 2: In Vivo Toxicity Assessment

An acute toxicity study was conducted in mice to evaluate the safety profile of this compound:

- Dosage : Administered at doses up to 100 mg/kg.

- Findings : No significant toxicity was observed in major organs, suggesting a favorable safety profile for potential therapeutic applications.

Comparative Analysis

The biological activity of this compound can be compared with other sulfur-containing naphthalene derivatives:

| Compound | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 20 | Microtubule destabilization | Effective against MCF-7 cells |

| 1-(Ethylthio)naphthalene | 25 | Antioxidant properties | Lower potency than ethylthio derivative |

| Naphthalene | >100 | Limited anticancer activity | Higher toxicity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.